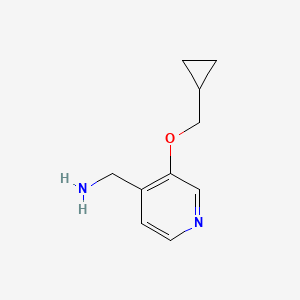
(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine
Vue d'ensemble
Description
“(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine” is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine” consists of a pyridine ring attached to a methanamine group via a methoxy bridge that is connected to a cyclopropyl group .Applications De Recherche Scientifique
Protein Kinase Inhibition
This compound has been identified as a potential inhibitor of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This activity is crucial because protein kinases are involved in controlling a variety of cellular processes, including cell division, metabolism, and apoptosis. The inhibition of specific protein kinases is a promising strategy for the treatment of diseases such as cancer, where abnormal kinase activity is often observed .
Anti-Fibrosis Activity
Derivatives of this compound have shown potential in the treatment of fibrotic diseases. Fibrosis is characterized by the excessive accumulation of extracellular matrix components, leading to tissue scarring and organ dysfunction. In studies, certain derivatives have demonstrated better anti-fibrotic activities than existing drugs, suggesting that they could be developed into novel anti-fibrotic medications .
Fungicidal Properties
The structural analogs of “(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine” have been used to design fungicides. By inhibiting the growth of fungi, these compounds can protect crops from fungal infections, which can devastate agricultural yield and quality. The development of new fungicidal compounds is essential for improving food security and managing plant diseases .
Antimicrobial and Antiviral Applications
Pyrimidine and pyridine moieties, which are part of the compound’s structure, are known to exhibit antimicrobial and antiviral properties. This makes the compound a candidate for further research into treatments for infections caused by bacteria and viruses. The ongoing development of new antimicrobial and antiviral agents is critical in the face of rising antibiotic resistance .
Antitumor Activity
Compounds with a similar structure have been explored for their antitumor effects. The ability to inhibit tumor growth by interfering with cellular signaling pathways makes these compounds interesting candidates for cancer research. Their potential to act as chemotherapeutic agents could lead to new treatments for various types of cancer .
Design and Synthesis of Heteroaromatic Compounds
The compound serves as a building block in the synthesis of new heteroaromatic compounds with potential biological activities. Heteroaromatic compounds play a significant role in medicinal chemistry, and the design of novel structures can lead to the discovery of drugs with diverse pharmacological effects .
Propriétés
IUPAC Name |
[3-(cyclopropylmethoxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-5-9-3-4-12-6-10(9)13-7-8-1-2-8/h3-4,6,8H,1-2,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLHSZYNNWJUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CN=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



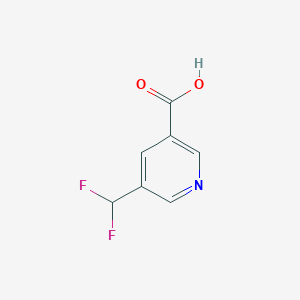
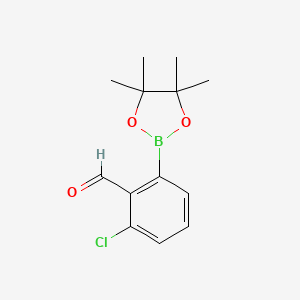
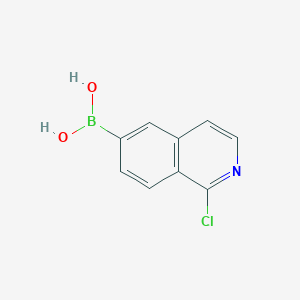

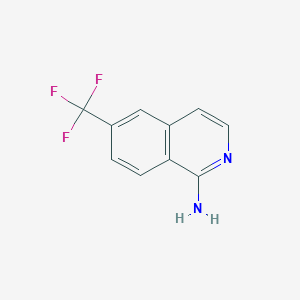
![5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1457467.png)


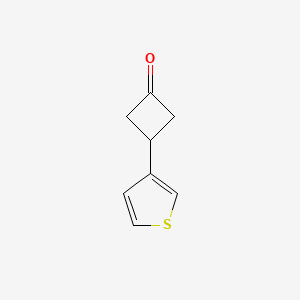
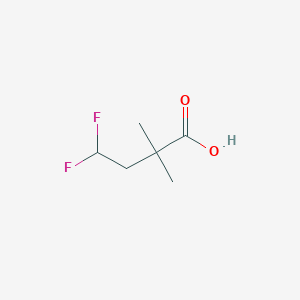
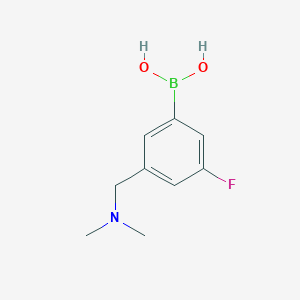
![Ethyl 2-([(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl)acetate](/img/structure/B1457478.png)
![6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B1457479.png)
